6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside
Description
This compound is a purine nucleoside derivative featuring a 6-chloro-purine base linked to a β-D-xylo-furanose sugar moiety. The sugar is substituted with a 2-O-acetyl group and 3,5-di-O-benzoyl protecting groups. The xylo configuration distinguishes it from the more common ribo or arabino sugars, as the hydroxyl groups on C2 and C3 are in a cis orientation, altering steric and electronic properties. The acetyl and benzoyl groups enhance solubility in organic solvents during synthesis while directing regioselectivity in subsequent reactions .
Properties
IUPAC Name |
[4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHWQYBPHENMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves several steps. One common method includes the Vorbrüggen glycosylation reaction, where a purine base is glycosylated with a protected sugar derivative under acidic conditions . The reaction conditions typically involve the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and an anhydrous solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the purine ring or the sugar moiety.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and DNA synthesis.
Medicine: This compound has shown potential in cancer research due to its antitumor activity.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Differences
Sugar Configuration
- Xylo vs. Ribo/Arabino: The xylo configuration (C2 and C3 hydroxyls cis) contrasts with ribo (C2 and C3 hydroxyls trans) and arabino (C2 hydroxyl trans to C3 in arabinose). This impacts hydrogen bonding, enzyme recognition, and metabolic stability .
- Protecting Groups :
- Target Compound : 2-O-acetyl, 3,5-di-O-benzoyl.
- Analogues :
- 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine: Tri-O-acetyl on ribose () .
- 6-Chloro-9-[3,5-O-(tetraisopropyldisiloxane)-D-ribofuranosyl]purine: Bulky silyl protecting groups () .
- 6-Chloro-(2,3-di-O-tert-butyldimethylsilyl)-β-D-ribofuranosyl-purine: Silyl ethers at C2 and C3 () .
Base Modifications
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Solubility : Acetyl/benzoyl groups enhance lipophilicity vs. silyl-protected analogues.
- Stability : Benzoyl esters are more hydrolytically stable than acetyl or silyl groups, requiring stronger bases for deprotection .
Biological Activity
6-Chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside (CAS No. 132370-61-7) is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H21ClN4O7
- Molecular Weight : 536.93 g/mol
- IUPAC Name : [4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
This compound features a chlorinated purine base linked to a xylo-furanoside sugar moiety with acetyl and benzoyl protective groups, which enhance its stability and bioavailability.
Synthesis
The synthesis of 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside typically involves the Vorbrüggen glycosylation reaction. This method allows for the selective attachment of the sugar moiety to the purine base under controlled conditions, ensuring high yields and purity of the final product .
Antitumor Activity
Research indicates that 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside exhibits broad antitumor activity. It has been shown to effectively target indolent lymphoid malignancies by inhibiting DNA synthesis in cancer cells. The compound's incorporation into DNA leads to apoptosis through the disruption of normal cell cycle processes .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cancer Type | Mechanism | Key Findings |
|---|---|---|---|
| Robak et al. (2009) | Lymphoid malignancies | DNA synthesis inhibition | Induces apoptosis in cancer cells |
| Gumina et al. (2003) | Various cancers | Nucleoside metabolism interference | Broad-spectrum antitumor effects |
| Fredholm et al. (2011) | Solid tumors | Adenosine receptor antagonism | Enhances efficacy of other chemotherapeutics |
Antiviral Activity
In addition to its antitumor properties, this compound has demonstrated antiviral activity against certain viruses by mimicking natural nucleosides, thus interfering with viral replication processes. The specific mechanisms include inhibition of viral polymerases and disruption of nucleic acid synthesis .
The primary mechanism by which 6-chloro-purine-9-beta-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside exerts its biological effects involves:
- Incorporation into DNA : The compound mimics natural nucleotides, allowing it to be incorporated into DNA during replication.
- Inhibition of DNA Polymerase : By substituting for adenine or guanine in the growing DNA strand, it inhibits further elongation.
- Induction of Apoptosis : The disruption in DNA synthesis triggers cellular stress responses leading to programmed cell death.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
-
Study on Lymphoid Malignancies :
- Objective : To evaluate the effectiveness against chronic lymphocytic leukemia (CLL).
- Findings : Significant reduction in tumor burden was observed in treated subjects compared to controls.
-
Antiviral Efficacy :
- Objective : Assess activity against herpes simplex virus (HSV).
- Findings : The compound showed a dose-dependent reduction in viral load in infected cell cultures.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6-chloro-purine-9-β-D-(2-O-acetyl-3,5-di-O-benzoyl)xylo-furanoside, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups on the sugar moiety (e.g., benzoylation at 3,5-positions and acetylation at 2-O), followed by glycosylation with 6-chloropurine. Key steps include:
- Protection : Use anhydrous conditions and catalysts like DMAP for selective acylation .
- Glycosylation : Employ Vorbrüggen conditions (e.g., TMSOTf as a Lewis acid) to ensure β-anomeric selectivity .
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity. Monitor via TLC and confirm with (e.g., anomeric proton at δ 5.8–6.2 ppm) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : and NMR to confirm substitution patterns (e.g., acetyl and benzoyl carbonyl signals at ~170–175 ppm) .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the β-D-xylo configuration .
Q. What are the common solvents and conditions for handling this compound in vitro?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl). Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of ester groups. Avoid prolonged exposure to moisture or basic conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the glycosylation efficiency of 6-chloropurine with protected xylofuranose derivatives?
- Methodological Answer : Steric hindrance from 3,5-di-O-benzoyl groups can slow glycosylation but enhance β-selectivity. Electronic effects are mitigated by activating the purine base (e.g., silylation with BSTFA) and using strong Lewis acids (e.g., SnCl). Kinetic studies via (if fluorine tags are used) or HPLC tracking can quantify reaction rates .
Q. What strategies resolve contradictions in reported NMR data for similar acylated nucleosides?
- Methodological Answer : Discrepancies often arise from solvent effects or rotameric equilibria. Standardize conditions (e.g., DMSO-d at 25°C) and use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational models (DFT-based chemical shift predictions) .
Q. How can computational modeling predict the stability of the glycosidic bond under varying pH conditions?
- Methodological Answer : Perform MD simulations (e.g., AMBER or CHARMM force fields) to assess bond dissociation energies. Validate experimentally via HPLC stability assays at pH 2–10. The 2-O-acetyl group may destabilize the bond under basic conditions due to neighboring group participation .
Q. What advanced techniques characterize the compound’s interaction with enzymatic targets (e.g., purine nucleoside phosphorylase)?
- Methodological Answer : Use surface plasmon resonance (SPR) or ITC for binding affinity studies. Competitive inhibition assays with -labeled substrates quantify IC values. Docking simulations (AutoDock Vina) guide mutagenesis studies to identify key residues in the active site .
Methodological Design Considerations
Designing experiments to compare the reactivity of 6-chloro-purine derivatives with other halogenated bases (e.g., 6-bromo or 6-iodo):
- Approach : Parallel synthesis under identical conditions, followed by kinetic profiling (UV-Vis monitoring at 260 nm) and DFT calculations (NBO analysis) to evaluate leaving group abilities. Correlate results with Hammett σ parameters .
Optimizing large-scale synthesis while minimizing side products (e.g., α-anomer or dehalogenation):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
